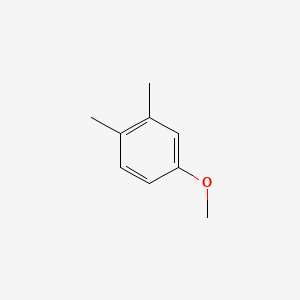

3,4-Dimethylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUBSVWMOWKPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196964 | |

| Record name | 3,4-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4685-47-6 | |

| Record name | 3,4-Dimethylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4685-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 3,4-Dimethylanisole?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dimethylanisole (CAS No: 4685-47-6), also known as 4-methoxy-1,2-dimethylbenzene. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic chemistry and drug discovery.

Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][2][3] |

| Boiling Point | 200-201 °C | |

| Density | 0.974 g/mL at 25 °C | |

| Refractive Index | n20/D 1.517 | |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| Appearance | Clear colorless liquid | [1] |

| Odor | Sweet, floral | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by its aromatic ring, substituted with two methyl groups and a methoxy (B1213986) group. This structure influences its reactivity and solubility.

| Property | Description | Source |

| Structure | A benzene (B151609) ring with two methyl groups at positions 3 and 4, and a methoxy group at position 1. | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695) and ether. | [1] |

| Reactivity | Can be used as a building block in chemical synthesis. For example, it serves as a starting reagent in the synthesis of 3- and 4-methoxy-N-hydroxyphthalimide. | [1] |

| Stability | Store in a well-ventilated place. Keep container tightly closed. | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available for this compound.[1][2][4][5] The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: IR spectra, obtained from KBr disc or as a neat liquid, reveal the characteristic vibrational frequencies of the functional groups present.[1][2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, showing the molecular ion peak and fragmentation patterns which are useful for confirming the molecular weight and structure.[1][2][6]

Safety and Hazard Information

This compound is classified with the following hazards:

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Wash skin thoroughly after handling.[1]

-

Wear protective gloves, eye protection, and face protection.[1]

-

Store in a well-ventilated place and keep the container tightly closed.[1]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[1]

Experimental Protocols

Protocol: General Procedure for Electrophilic Aromatic Substitution

This protocol outlines a general workflow for a reaction where an electrophile is introduced to the aromatic ring of this compound.

-

Reaction Setup:

-

To a dry, round-bottomed flask equipped with a magnetic stir bar, add this compound and a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

-

-

Reagent Addition:

-

Slowly add the electrophilic reagent (e.g., an acyl chloride with a Lewis acid catalyst like AlCl₃) to the stirred solution. The addition should be dropwise to control the reaction temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC). This involves taking small aliquots from the reaction mixture at regular intervals.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., ice-cold water or a saturated aqueous solution of sodium bicarbonate).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the pure desired product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS).

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study and use of this compound.

Caption: Logical relationships in the study of this compound.

Caption: General experimental workflow for a chemical synthesis.

References

An In-depth Technical Guide to 3,4-Dimethylanisole (CAS: 4685-47-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylanisole, a versatile aromatic compound with applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and purification, analytical methods, and a review of its safety and potential biological activities.

Chemical and Physical Properties

This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a colorless liquid with a characteristic sweet, woody odor.[1][2] It is an organic compound that is soluble in common organic solvents like ethanol (B145695) and ether but is insoluble in water.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4685-47-6 | [3][4] |

| Molecular Formula | C₉H₁₂O | [5] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][2] |

| Boiling Point | 200-201 °C (at 760 mmHg) | |

| Density | 0.974 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.517 | |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| EINECS Number | 225-142-2 | [3] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Available From |

| ¹H NMR | ChemicalBook, SpectraBase[6][7][8] |

| ¹³C NMR | ChemicalBook, PubChem[1][9] |

| Mass Spectrometry (GC-MS) | PubChem, SpectraBase[4][10] |

| FTIR Spectroscopy | PubChem, ResearchGate[4][11][12] |

| Raman Spectroscopy | PubChem, ResearchGate[1][4][12] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the methylation of 3,4-dimethylphenol (B119073). This can be achieved via a Williamson ether synthesis or by using other methylating agents like dimethyl sulfate (B86663).

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 3,4-dimethylphenol and a methylating agent, such as methyl iodide, in the presence of a base.

Materials:

-

3,4-Dimethylphenol

-

Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone (B3395972) or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Dichloromethane (B109758)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1 equivalent) in acetone or DMF.

-

Add a suitable base, such as powdered potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

-

Methylation: Slowly add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the reaction mixture. If using dimethyl sulfate, exercise extreme caution as it is highly toxic.

-

Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

If using acetone, remove the solvent under reduced pressure. If using DMF, dilute the mixture with water and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound obtained from the synthesis can be purified by vacuum distillation to yield a high-purity product.

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Short path distillation head with a condenser and vacuum adapter

-

Receiving flask

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge (manometer)

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.

-

Transfer the crude this compound to the distillation flask. Add a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a cold trap in between.

-

Slowly reduce the pressure inside the apparatus.

-

Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle while stirring.

-

The boiling point of this compound at atmospheric pressure is 200-201 °C. Under reduced pressure, the boiling point will be significantly lower. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[13][14][15][16]

-

Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the applied pressure.

-

After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for both qualitative and quantitative analysis.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[17]

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1) or splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 240 °C at a rate of 10 °C/min

-

Hold at 240 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

Data Analysis:

-

The identity of this compound is confirmed by its retention time and the fragmentation pattern in its mass spectrum. The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 136 and other characteristic fragment ions.[4]

Biological Activity and Applications in Drug Development

Potential Biological Activities

Some studies have suggested that this compound may possess antimicrobial and antioxidant properties.[1][2]

-

Antimicrobial Activity: The antimicrobial potential of compounds like this compound can be evaluated in vitro using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[18][19][20][21][22]

-

Antioxidant Activity: The antioxidant capacity can be assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Applications in Pharmaceutical Synthesis

This compound serves as a versatile building block in organic synthesis.[2] It can undergo various reactions, such as electrophilic aromatic substitution, to introduce functional groups, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, it has been used as a starting reagent in the synthesis of 3- and 4-methoxy-N-hydroxyphthalimide.

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling.[3]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | GHS Classification | Precautionary Statements |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264, P270, P301+P312, P330, P501 |

| H315: Causes skin irritation | Skin irritation (Category 2) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |

| H318: Causes serious eye damage | Serious eye damage (Category 1) | P280, P305+P351+P338, P310 |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[3][4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapors.[3]

Storage:

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[3][4]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[3][4]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention.[3][4]

References

- 1. Page loading... [guidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound [webbook.nist.gov]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound(4685-47-6) 1H NMR [m.chemicalbook.com]

- 9. This compound | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. P vs. T data [sites.science.oregonstate.edu]

- 14. umsl.edu [umsl.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. tdi-bi.com [tdi-bi.com]

- 18. vibiosphen.com [vibiosphen.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,4-dimethylanisole, a key aromatic ether with applications in fragrance, pharmaceuticals, and organic synthesis. This document details the most common and effective methods for its preparation, including the Williamson ether synthesis, and explores potential alternative routes. Emphasis is placed on providing detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.

Introduction

This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a disubstituted aromatic ether. Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 3 and 4, and a methoxy (B1213986) group at position 1. This compound serves as a valuable building block in the synthesis of more complex molecules and is of interest to researchers in various fields of chemistry. This guide aims to provide a detailed technical resource for the laboratory-scale synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O[1] |

| Molecular Weight | 136.19 g/mol [1] |

| Appearance | Clear, colorless to pale yellow liquid[2] |

| Boiling Point | 200-201 °C[3] |

| Density | 0.974 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.517[3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[2] |

| CAS Number | 4685-47-6[1] |

Primary Synthesis Pathway: Williamson Ether Synthesis

The most prevalent and reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-methylation of 3,4-dimethylphenol (B119073). The general principle is the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.

Synthesis via Methylation with Dimethyl Sulfate (B86663)

A common and effective approach utilizes dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide (B78521).

Reaction Scheme:

Experimental Protocol:

A detailed experimental procedure for the methylation of a phenolic compound using dimethyl sulfate is outlined below. While this is a general procedure, it is highly applicable to the synthesis of this compound from 3,4-dimethylphenol.[4][5][6]

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-dimethylphenol in a suitable solvent such as methanol (B129727) or water.

-

Add 1.1 to 1.5 equivalents of sodium hydroxide to the solution and stir until the phenol is completely dissolved and the sodium phenoxide has formed. The solution may warm up during this process.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add 1.1 to 1.3 equivalents of dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess dimethyl sulfate by adding a concentrated solution of ammonia.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Table 2: Quantitative Data for Methylation with Dimethyl Sulfate

| Parameter | Value/Condition | Reference |

| Starting Material | 3,4-Dimethylphenol | - |

| Methylating Agent | Dimethyl Sulfate | [4][5] |

| Base | Sodium Hydroxide | [6] |

| Solvent | Water/Methanol | - |

| Reaction Temperature | 0-10 °C (addition), RT (reaction) | - |

| Reaction Time | 2-4 hours | - |

| Reported Yield | High (typically >90%) | [4][5] |

Synthesis via Methylation with Methyl Iodide

An alternative, though often less favored due to the volatility and cost of methyl iodide, is to use methyl iodide as the methylating agent. A milder base, such as potassium carbonate, is often employed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 1.0 equivalent of 3,4-dimethylphenol, 1.5-2.0 equivalents of anhydrous potassium carbonate, and a suitable volume of dry acetone or DMF to dissolve the phenol.

-

Methylation: Add 1.1-1.5 equivalents of methyl iodide to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Table 3: Quantitative Data for Methylation with Methyl Iodide

| Parameter | Value/Condition | Reference |

| Starting Material | 3,4-Dimethylphenol | - |

| Methylating Agent | Methyl Iodide | - |

| Base | Potassium Carbonate | - |

| Solvent | Acetone or DMF | - |

| Reaction Temperature | Reflux | - |

| Reaction Time | 4-12 hours | - |

| Reported Yield | Good to high | - |

Alternative Synthesis Pathways

While the Williamson ether synthesis is the most direct route, other classical organic reactions could potentially be adapted for the synthesis of this compound, although they are generally less efficient or more complex for this specific target.

Friedel-Crafts Alkylation

In principle, Friedel-Crafts alkylation of anisole (B1667542) could be envisioned. However, this method is often plagued by issues of polysubstitution and rearrangement of the alkylating agent. Furthermore, achieving the desired 3,4-disubstitution pattern with high selectivity is challenging.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-ジメチルアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Dimethylanisole: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylanisole, also known as 4-methoxy-1,2-dimethylbenzene, is an aromatic organic compound with the molecular formula C9H12O.[1][2][3] It is a colorless liquid characterized by a benzene (B151609) ring substituted with two methyl groups and one methoxy (B1213986) group.[1] This guide provides a comprehensive overview of its chemical structure, molecular formula, physical and chemical properties, spectroscopic data, and detailed experimental protocols relevant to its synthesis and characterization. While primarily used in the fragrance industry and as a chemical intermediate, it has also been investigated for its potential antimicrobial and antioxidant properties.[1]

Chemical Structure and Molecular Formula

The structure of this compound consists of a benzene ring with methyl groups at positions 3 and 4, and a methoxy group at position 1.

Molecular Formula: C₉H₁₂O[1][2][3]

Canonical SMILES: CC1=C(C=C(C=C1)OC)C

InChI Key: LVUBSVWMOWKPDJ-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 136.19 g/mol | [4][5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 200-201 °C | [4][5] |

| Density | 0.974 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.517 at 20 °C | [4][5] |

| Flash Point | 76 °C (closed cup) | [5] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (90 MHz, CDCl₃): The proton NMR spectrum would show signals corresponding to the aromatic protons and the protons of the two methyl groups and the methoxy group.

¹³C NMR Spectrum (CDCl₃): The carbon NMR spectrum provides information about the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, recorded in the solid phase, shows characteristic absorption bands for its functional groups.[6][7]

Mass Spectrometry

The mass spectrum (electron ionization) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of anisole (B1667542) derivatives involves the methylation of the corresponding phenol. For this compound, this would involve the methylation of 3,4-dimethylphenol. A typical procedure would use a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

General Workflow for the Synthesis of this compound

Spectroscopic Analysis Protocols

-

Instrumentation: BRUKER IFS 66V model FTIR spectrometer with an MCT detector, KBr beam splitter, and globar arc source.

-

Sample Preparation: The solid sample of this compound is used as obtained.

-

Measurement Range: 4000 - 400 cm⁻¹.

-

Scanning Speed: 30 cm⁻¹ min⁻¹.

-

Spectral Resolution: ± 1 cm⁻¹.

-

Data Acquisition: 250 averaged interferograms are collected for both the sample and the background with Boxcar apodization.

A general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of solvent is preferable.

-

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition Parameters (General):

-

Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Pulse Sequence and Acquisition: Standard pulse sequences are used to acquire the spectra. The number of scans (transients) is adjusted to achieve an adequate signal-to-noise ratio.

-

Workflow for Spectroscopic Characterization

Biological Activity

Preliminary studies have suggested that this compound may possess antimicrobial and antioxidant properties.[1] Further research is needed to fully elucidate the extent and mechanisms of these activities.

Antimicrobial Activity Assay (General Protocol)

The antimicrobial activity can be assessed using methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay - General Protocol)

The antioxidant potential can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control.

Conclusion

This compound is a well-characterized aromatic compound with established physical, chemical, and spectroscopic properties. This guide provides essential technical information and detailed experimental protocols that are valuable for researchers and professionals in the fields of chemistry and drug development who may work with this compound as a starting material or for the investigation of its biological properties. The provided workflows for synthesis and analysis offer a structured approach to handling and characterizing this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H12O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound 99 4685-47-6 [sigmaaldrich.com]

- 5. This compound 99 4685-47-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 3,4-Dimethylanisole: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 3,4-Dimethylanisole, complete with experimental protocols for quantitative determination.

Introduction

This compound (CAS No. 4685-47-6) is an aromatic ether with applications in various fields, including perfumery and chemical synthesis.[1] A thorough understanding of its solubility in different solvent systems is crucial for its effective use in laboratory research and industrial processes, including reaction chemistry, formulation development, and purification. This technical guide provides a summary of the known solubility properties of this compound and presents a detailed experimental protocol for the quantitative determination of its solubility in various solvents.

Core Concepts of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which posits that compounds with similar polarities are more likely to be soluble in one another. This compound is a moderately polar compound due to the presence of the ether functional group and the aromatic ring. Its interactions with solvents are primarily dictated by dipole-dipole interactions and London dispersion forces.

Solubility Data

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative assessments have been established. The compound is generally known to be soluble in common organic solvents and insoluble in water.[1]

| Solvent Class | Examples | Predicted Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water, Soluble in Alcohols[1] |

| Polar Aprotic | Acetone, Dichloromethane, Acetonitrile | Soluble |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following experimental protocols provide a robust framework for their determination. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[2]

The Shake-Flask Method

This method involves agitating an excess amount of the solute (this compound) in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Equilibration:

-

Place the sealed vessels in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vessels to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.[4]

-

Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., GC-MS, HPLC, or UV-Vis spectroscopy) to determine the concentration of this compound.[5][6]

-

The determined concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility profile indicates good solubility in a range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed shake-flask method provided in this guide offers a reliable and standardized approach for experimental determination. Accurate solubility data is indispensable for optimizing reaction conditions, developing stable formulations, and designing efficient purification processes in various scientific and industrial settings.

References

Potential Biological Activities of 3,4-Dimethylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylanisole, an aromatic organic compound, is primarily recognized for its use as a fragrance ingredient and as a precursor in chemical synthesis.[1] Beyond these established applications, emerging interest lies in its potential biological activities. While comprehensive studies on this compound are limited, this technical guide aims to provide an in-depth overview of the plausible biological effects, focusing on its potential antioxidant, anti-inflammatory, and antimicrobial properties. This document outlines detailed experimental protocols for evaluating these activities, presents hypothetical quantitative data for illustrative purposes, and visualizes key experimental workflows and signaling pathways. This guide serves as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound.

Introduction

This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups and one methoxy (B1213986) group.[1] While its primary applications have been in the fragrance and chemical industries, the structural motifs present in this compound, such as the methoxy and methyl groups on a benzene ring, are found in various biologically active natural products. This has led to preliminary suggestions of its potential as an antioxidant and antimicrobial agent.[1]

This whitepaper provides a technical framework for the systematic evaluation of the biological activities of this compound. It is designed to guide researchers through the essential experimental procedures required to characterize its antioxidant, anti-inflammatory, and antimicrobial potential.

Potential Biological Activities

Antioxidant Activity

Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The phenolic ether structure of this compound suggests a potential for free radical scavenging.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of pathologies. A key mediator of inflammation is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS) in macrophages, contributes to inflammatory processes.[2] Compounds that can modulate NO production are of significant interest as potential anti-inflammatory agents.

Antimicrobial Activity

The urgent need for novel antimicrobial agents to combat drug-resistant pathogens is a global health priority. Aromatic compounds, including various anisole (B1667542) derivatives, have been reported to exhibit antimicrobial properties. Investigating the ability of this compound to inhibit the growth of pathogenic bacteria and fungi is a valuable line of inquiry.

Quantitative Data Summary (Hypothetical)

To illustrate the potential efficacy of this compound, the following tables present hypothetical quantitative data. It is critical to note that these values are for illustrative purposes only and are not derived from actual experimental results on this compound. They are intended to serve as a template for presenting data obtained from the experimental protocols outlined in this guide.

| Assay | Parameter | Hypothetical Value for this compound | Positive Control (Value) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 150 | Ascorbic Acid (10) |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 125 | Trolox (8) |

| Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | IC₅₀ (µM) | 75 | L-NAME (25) |

| Microorganism | Assay | Hypothetical Value for this compound (µg/mL) | Positive Control (Value in µg/mL) |

| Staphylococcus aureus | MIC | 256 | Vancomycin (1) |

| Escherichia coli | MIC | 512 | Ciprofloxacin (0.5) |

| Candida albicans | MIC | >512 | Fluconazole (2) |

Detailed Experimental Protocols

Antioxidant Activity Assays

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[3]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each dilution of the test compound to separate wells. Add 100 µL of the DPPH solution to each well.

-

Control and Blank: Use ascorbic acid as a positive control and prepare similar dilutions. For the blank, use 100 µL of methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity Assay

This cell-based assay is used to assess the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[2]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and the subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as the negative control. L-NAME can be used as a positive control.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Assay:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve.

Caption: Workflow for the nitric oxide inhibition assay.

Antimicrobial Activity Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound at which no growth is observed.[4]

Methodology:

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., vancomycin, ciprofloxacin, fluconazole) should be used as a positive control for the assay.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for MIC determination via broth microdilution.

Signaling Pathways and Logical Relationships

Potential Anti-inflammatory Signaling Pathway

The inhibition of nitric oxide production in macrophages by a test compound often involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. LPS, through Toll-like receptor 4 (TLR4), activates a cascade that leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS. A potential mechanism of action for an anti-inflammatory compound could be the inhibition of one or more steps in this pathway.

Caption: Potential NF-κB signaling pathway and hypothetical points of inhibition.

Conclusion

While this compound has a well-established role in the fragrance and chemical synthesis industries, its potential biological activities remain largely unexplored. This technical guide provides a comprehensive framework for researchers to systematically investigate its antioxidant, anti-inflammatory, and antimicrobial properties. The detailed experimental protocols and illustrative data presented herein are intended to facilitate the design and execution of robust preclinical studies. Further research is warranted to elucidate the true pharmacological potential of this compound and its derivatives, which may lead to the discovery of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3,4-Dimethylanisole: A Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylanisole (DMA), also known as 4-methoxy-1,2-dimethylbenzene, is an aromatic organic compound with the chemical formula C₉H₁₂O.[1][2] It is a colorless to pale yellow liquid characterized by a sweet, floral scent.[1] This technical guide provides a comprehensive review of the known applications of this compound, focusing on its use in the fragrance industry, as a chemical intermediate, and exploring its potential, yet currently unsubstantiated, applications in the pharmaceutical sector. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key chemical processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting. The compound is soluble in organic solvents like ethanol (B145695) and ether but is insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4685-47-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral | [1] |

| Boiling Point | 200-201 °C | |

| Density | 0.974 g/mL at 25 °C | |

| Refractive Index | n20/D 1.517 | |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water. | [1] |

Applications of this compound

Fragrance Industry

The primary application of this compound is as a fragrance ingredient in the perfumery industry.[1] Its characteristic sweet and floral aroma makes it a valuable component in the formulation of various scented products.[1] The mechanism of action in perfumery involves the interaction of this compound molecules with olfactory receptors in the nose, leading to the perception of its distinct fragrance.[1]

To quantitatively analyze the fragrance profile of a product containing this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.

Objective: To identify and quantify the volatile and semi-volatile organic compounds, including this compound, contributing to the overall scent of a fragrance formulation.

Methodology:

-

Sample Preparation: A sample of the fragrance oil is diluted in a suitable solvent, such as ethanol, to an appropriate concentration for GC-MS analysis.

-

GC Separation:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is employed to separate the components based on their boiling points and polarities.

-

Oven Temperature Program: A temperature gradient is applied to the oven, starting at a lower temperature and gradually increasing to a higher temperature to ensure the elution of all components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is used to fragment the molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detects the ions.

-

-

Data Analysis:

-

The resulting chromatogram shows peaks corresponding to the different components of the fragrance.

-

The mass spectrum of each peak is compared to a reference library (e.g., NIST, Wiley) to identify the compound.

-

Quantification can be achieved by creating a calibration curve with known concentrations of this compound and other relevant standards.

-

Chemical Synthesis Intermediate

This compound serves as a versatile building block in organic synthesis.[1] Its aromatic ring and functional groups can be modified through various chemical reactions to produce more complex molecules. A notable example is its use as a starting reagent in the synthesis of 3- and 4-methoxy-N-hydroxyphthalimide.

While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, a general laboratory-scale synthesis can be performed through the O-methylation of 3,4-dimethylphenol. Several methods for the methylation of phenols have been described in the literature, often employing reagents like dimethyl sulfate (B86663) or dimethyl carbonate.

Objective: To synthesize this compound by the methylation of the hydroxyl group of 3,4-dimethylphenol.

General Methodology (using Dimethyl Carbonate - a greener alternative):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylphenol, an excess of dimethyl carbonate (which can also act as the solvent), and a suitable base catalyst (e.g., potassium carbonate). A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be added to enhance the reaction rate.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 90-120°C) and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The excess dimethyl carbonate is removed by distillation.

-

Purification: The crude product is then purified. This may involve extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing with an aqueous base solution to remove any unreacted phenol, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

-

Final Purification: The resulting crude this compound can be further purified by vacuum distillation to obtain the final product with high purity.

-

Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Potential Pharmaceutical Applications (Antimicrobial and Antioxidant)

Several sources suggest that this compound has been studied for its potential antimicrobial and antioxidant properties.[1] However, a comprehensive search of the scientific literature did not yield specific studies with quantitative data (e.g., Minimum Inhibitory Concentration (MIC) or IC₅₀ values) to substantiate these claims for this compound.

For the benefit of researchers interested in exploring these potential applications, the following sections outline the standard experimental protocols that would be employed to evaluate the antimicrobial and antioxidant activities of this compound.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution Method):

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate. Due to its low water solubility, a co-solvent like DMSO may be necessary, with appropriate solvent controls included.

-

Inoculation: Each well is inoculated with the standardized microorganism suspension.

-

Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Objective: To evaluate the free radical scavenging capacity of this compound by measuring its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

-

Sample Preparation: Various concentrations of this compound are prepared in the same solvent.

-

Reaction: A fixed volume of the DPPH solution is added to varying concentrations of the this compound solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity. A known antioxidant, such as ascorbic acid or Trolox, is typically used as a positive control.

Conclusion

This compound is a commercially significant aromatic compound with well-established applications in the fragrance industry and as a chemical intermediate in organic synthesis. Its physical and chemical properties are well-characterized, facilitating its use in these fields. While there are mentions of its potential antimicrobial and antioxidant properties, there is a notable lack of publicly available scientific studies that provide quantitative evidence to support these claims. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate these potential biological activities and to further characterize its fragrance profile and synthetic utility. Future research in these areas would be invaluable in expanding the application scope of this versatile molecule.

References

An In-depth Technical Guide to the Isomers of Dimethylanisole and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethylanisoles (C₉H₁₂O) are a group of six constitutional isomers characterized by a benzene (B151609) ring substituted with one methoxy (B1213986) group and two methyl groups. These aromatic ethers serve as valuable building blocks in organic synthesis, finding applications in the fragrance industry and as intermediates in the manufacturing of more complex molecules, including pharmaceuticals. A thorough understanding of the distinct properties of each isomer is crucial for their effective utilization in research and development. This guide aims to consolidate the available physicochemical data and synthetic methodologies for the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylanisole (B1630441) isomers.

Physicochemical Properties

The position of the methyl and methoxy groups on the benzene ring significantly influences the physical properties of each dimethylanisole isomer. The following table summarizes key quantitative data for easy comparison.

Table 1: Physicochemical Properties of Dimethylanisole Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Melting Point (°C) | Flash Point (°C) |

| 2,3-Dimethylanisole | 2944-49-2 | 136.19 | 195[1] | 0.984[1] | 1.520[2] | 29[1] | 110[1] |

| 2,4-Dimethylanisole | 6738-23-4 | 136.19 | 191-193[3][4] | 0.963-0.967[3][4] | 1.512-1.516[3][4] | -65[5] | 63.33[3] |

| 2,5-Dimethylanisole | 1706-11-2 | 136.19 | 190[6] | 0.965[6] | 1.514[6] | N/A | N/A |

| 2,6-Dimethylanisole | 1004-66-6 | 136.19 | 182[7][8] | 0.962[7][8] | 1.503[7][8] | N/A | 67[8][9] |

| 3,4-Dimethylanisole | 4685-47-6 | 136.19 | 200-201[10][11] | 0.974[10][11] | 1.517[10][11] | N/A | 76[10][11] |

| 3,5-Dimethylanisole | 874-63-5 | 136.19 | 193-194.5[12] | 0.963[12][13] | 1.512[13] | -0.2[12] | 66[13] |

Basicity of Dimethylanisole Isomers

The basicity of anisole (B1667542) and its derivatives is attributed to the lone pair of electrons on the oxygen atom of the methoxy group, which can be protonated by a strong acid. The pKa of the conjugate acid of anisole is approximately -6.5, indicating it is a very weak base. The basicity of the dimethylanisole isomers is influenced by the electronic effects of the two methyl groups on the aromatic ring.

-

Electron-Donating Effects: Methyl groups are electron-donating through an inductive effect and hyperconjugation. This increases the electron density on the aromatic ring and, to a lesser extent, on the oxygen atom of the methoxy group. An increase in electron density on the oxygen atom enhances its ability to accept a proton, thereby increasing the basicity of the molecule.

-

Positional Influence: The position of the methyl groups relative to the methoxy group determines the extent of this electron-donating effect.

-

Ortho and Para Positions: Methyl groups at the ortho and para positions have a more significant electron-donating effect on the methoxy group due to the combination of inductive and resonance-like hyperconjugation effects. This would be expected to increase the basicity relative to anisole.

-

Meta Position: A methyl group at the meta position exerts a primarily inductive electron-donating effect, which is generally weaker than the combined effects from the ortho and para positions.

-

Steric Hindrance: In the case of 2,6-dimethylanisole, the two methyl groups flanking the methoxy group introduce significant steric hindrance. This steric hindrance can impede the approach of a proton to the oxygen atom, potentially overriding the electronic donating effects and making this isomer less basic.

-

Based on these principles, a predicted qualitative order of basicity would be influenced by the number and position of electron-donating groups, with steric hindrance playing a crucial role for the 2,6-isomer.

Experimental Protocols

Synthesis of Dimethylanisole Isomers

A general and widely applicable method for the synthesis of dimethylanisole isomers is the Williamson ether synthesis, which involves the methylation of the corresponding dimethylphenol.

General Protocol: Williamson Ether Synthesis of Dimethylanisoles

-

Deprotonation of Dimethylphenol: The respective dimethylphenol is dissolved in a suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent like DMF). An equimolar amount of a strong base (e.g., sodium hydroxide, potassium carbonate) is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Methylation: A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the methyl group of the methylating agent in an Sₙ2 reaction to form the dimethylanisole ether. The reaction is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield the pure dimethylanisole isomer.

Example Protocol: Synthesis of 3,5-Dimethylanisole [14]

-

To a solution of 3,5-dimethylphenol (B42653) (10 g, 0.082 mol) in N,N-dimethylformamide (DMF, 150 ml), add anhydrous potassium carbonate (34 g, 0.25 mol).

-

Cool the mixture in an ice bath and slowly add methyl iodide (12.8 g, 0.090 mol) dropwise.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford 3,5-dimethylanisole.

Determination of Physicochemical Properties

Protocol for Boiling Point Determination (Micro Method) [1][5][12][13][15]

-

Seal one end of a capillary tube using a flame.

-

Place a small amount (a few drops) of the liquid dimethylanisole isomer into a small test tube or a fusion tube.

-

Invert the sealed capillary tube and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Protocol for Density Measurement [6][16][17][18]

-

Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).

-

Fill the pycnometer with the liquid dimethylanisole isomer, ensuring there are no air bubbles.

-

Carefully place the stopper in the pycnometer, allowing any excess liquid to exit through the capillary in the stopper.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the liquid (the difference between the full and empty pycnometer weights) by the known volume of the pycnometer. The measurement should be performed at a constant temperature.

Protocol for Refractive Index Measurement [3][8][19][20][21]

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Apply a few drops of the liquid dimethylanisole isomer onto the surface of the prism.

-

Close the prism assembly.

-

Adjust the light source and the eyepiece to view the borderline between the light and dark fields.

-

Turn the knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.

-

If a color fringe is observed, adjust the compensator to remove it.

-

Read the refractive index from the scale. The measurement should be performed at a constant temperature, typically 20°C.

Logical Workflow Visualization

The synthesis of dimethylanisole isomers from their corresponding dimethylphenol precursors via Williamson ether synthesis represents a fundamental logical workflow in the preparation of these compounds. The following diagram, generated using the DOT language, illustrates this process.

Caption: Synthetic pathway for dimethylanisole isomers.

Conclusion

This technical guide has consolidated the fundamental physicochemical properties and synthetic methodologies for the six isomers of dimethylanisole. The provided data and protocols offer a valuable resource for researchers and professionals in drug development and other scientific fields. While quantitative data on the basicity of these compounds is sparse, a qualitative understanding based on electronic and steric effects provides a framework for predicting their relative reactivity. The continued investigation into the properties and applications of these versatile aromatic ethers will undoubtedly contribute to advancements in organic synthesis and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. 2,6-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google Patents [patents.google.com]

- 8. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents [patents.google.com]

- 9. 2,5-Dimethylphenol for synthesis 95-87-4 [sigmaaldrich.com]

- 10. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 14. 2,4-Dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3,4-Dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3,4-Dimethylanisole (CAS No. 4685-47-6). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.

Compound Identification and Properties

This compound, also known as 4-methoxy-1,2-dimethylbenzene, is a clear, colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] It is primarily used as a fragrance ingredient and as a starting reagent or building block in chemical synthesis.[1] While valuable in research and development, it possesses specific hazards that necessitate strict adherence to safety protocols.

| Property | Value | Source(s) |

| CAS Number | 4685-47-6 | [2] |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 200-201 °C | |

| Density | 0.974 g/mL at 25 °C | |

| Flash Point | 76 °C / 167 °F (closed cup) | [4] |

| Refractive Index | n20/D 1.517 | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[1] | [1] |

| Storage Class | 10 - Combustible liquids |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] Understanding its specific hazards is critical for risk assessment and the implementation of appropriate safety measures.

| Category | Code | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] | GHS07 (Exclamation Mark) | Danger [1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |

| Serious Eye Damage | H318 | Causes serious eye damage.[2] | GHS05 (Corrosion) | |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] | GHS07 (Exclamation Mark) |

STOT: Specific Target Organ Toxicity

Experimental and Handling Protocols

Adherence to the following protocols is mandatory when handling this compound to minimize risk to personnel and the environment.

-